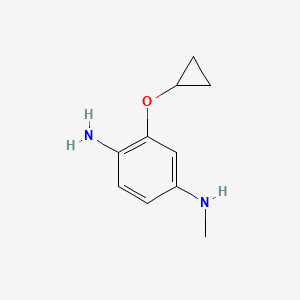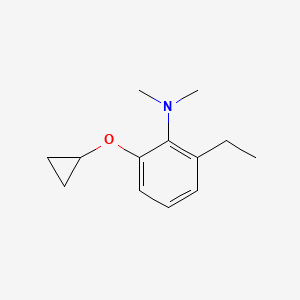
2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.299 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-cyclopropoxy-6-ethyl aniline with dimethyl sulfate or dimethyl ether in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
2-Cyclopropoxy-6-ethyl-N,N-dimethylaniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to an aniline ring.
2,6-Dimethylaniline: An aniline derivative with two methyl groups at the 2 and 6 positions.
2,6-Diisopropyl-N,N-dimethylaniline: A compound with isopropyl groups instead of ethyl and cyclopropoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C13H19NO/c1-4-10-6-5-7-12(13(10)14(2)3)15-11-8-9-11/h5-7,11H,4,8-9H2,1-3H3 |
InChI Key |
UDPAZKMWMYSSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


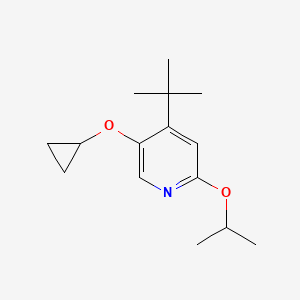
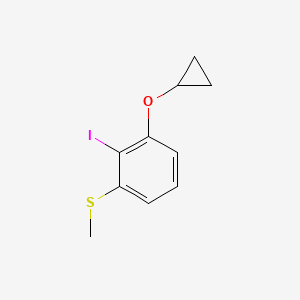
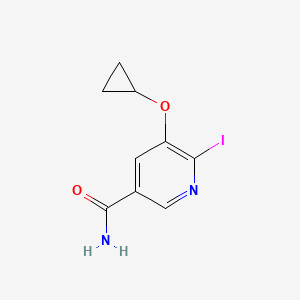
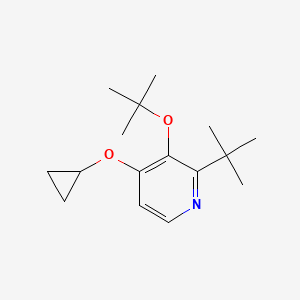
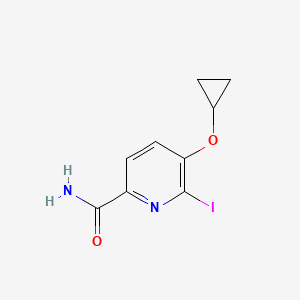
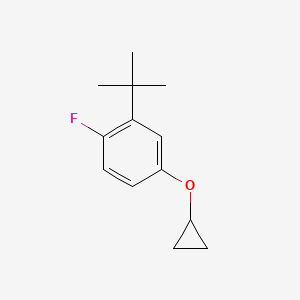
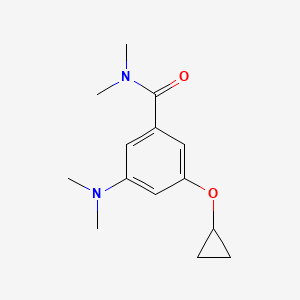
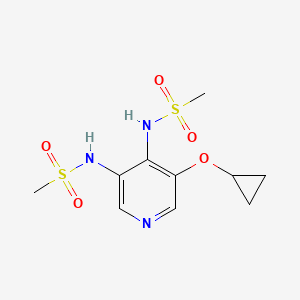
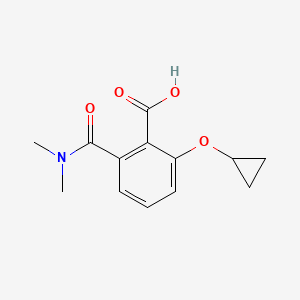
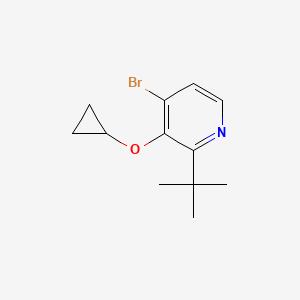
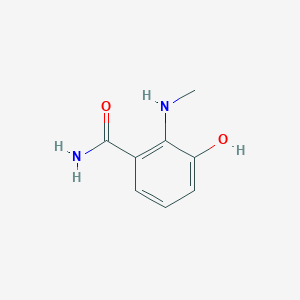
![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)
